molecular formula C6H15PS B3427459 Triethylphosphine sulfide CAS No. 597-51-3

Triethylphosphine sulfide

Cat. No. B3427459
CAS RN: 597-51-3
M. Wt: 150.22 g/mol
InChI Key: WTNQHMJTIHJURG-UHFFFAOYSA-N
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Description

Triethylphosphine sulfide is an organic compound with the molecular formula C6H15PS . It has a molecular weight of 150.22 . It is used as a solvent and forms reaction products with gold, which are then separated by solvent extraction .


Molecular Structure Analysis

The InChI code for Triethylphosphine sulfide is 1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 . The ChemSpider ID for this compound is 266248 .


Physical And Chemical Properties Analysis

Triethylphosphine sulfide has a boiling point of 102-103/20 Torr and a melting point of 94 .

Scientific Research Applications

  • Ligands

    • These compounds are also used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The specific use of Triethylphosphine sulfide as a ligand is not detailed in the sources.
  • Organic Semiconductors

    • Compounds with P=S bonds have applications in the creation of organic semiconductors . Organic semiconductors are used in organic light-emitting diodes (OLEDs), solar cells, and transistors. The specific role of Triethylphosphine sulfide in this application is not specified in the sources.
  • Receptors of Transition and Heavy Metal Ions

    • These compounds are used as receptors of transition and heavy metal ions . They can bind to these ions and facilitate their detection or removal. The specific use of Triethylphosphine sulfide in this application is not detailed in the sources.
  • Organic Synthesis

    • Triphenylphosphine sulfide, a compound similar to Triethylphosphine sulfide, is useful for the conversion of epoxides to the corresponding episulfides . The reaction is as follows:
    • It also reacts with ketenes to form thioketenes . The reaction is as follows:
  • Analytical Chemistry

    • In analytical chemistry, triphenylphosphine is used for the analysis of certain kinds of sulfur compounds . Elemental sulfur (S8), as occurs in some oils, and labile organosulfur compounds, such as organic trisulfides, react with triphenylphosphine to give Ph3PS, which can be detected by gas chromatography .
  • Convenient Synthesis

    • Elemental sulfur (S8) was found to react very rapidly (<1 min) with a stoichiometric amount of triphenylphosphine at room temperature in sufficient amount of solvent (0.2–0.5 mL of solvent/1 mmol of PPh3). Compared to the previously described methods, the present procedure constitutes excellent access to triphenylphosphine sulfide .
  • Functional Materials, Organocatalysts, Ligands, and Extractants

    • Recently, several applications of phosphine sulfides have been disclosed as functional materials, organocatalysts, ligands, and extractants . In addition, several synthetic uses of phosphine sulfides have also developed, in which the thiophosphinyl group plays an essential role .

Safety And Hazards

Triethylphosphine sulfide is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for Triethylphosphine sulfide are not mentioned in the search results, phosphine ligands, in general, are expected to see more use in the future, particularly as the bearers of asymmetry in chiral metal complexes, which are used to prepare enantioenriched organic products .

properties

IUPAC Name

triethyl(sulfanylidene)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNQHMJTIHJURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=S)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190802
Record name Erabutoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylphosphine sulfide

CAS RN

597-51-3, 37357-76-9
Record name Triethylphosphine sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erabutoxin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037357769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylphosphine sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erabutoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylphosphine sulfide

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